molecular formula C29H27N5O5S B2441303 2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1023560-81-7

2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B2441303
CAS RN: 1023560-81-7
M. Wt: 557.63
InChI Key: QWLGGDGLYHDTHW-UHFFFAOYSA-N
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Description

2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C29H27N5O5S and its molecular weight is 557.63. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are recognized for their significant biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial effects. The core structure of quinazoline, a fused heterocyclic compound, has been the foundation for synthesizing numerous derivatives with enhanced biological activities. Researchers have explored the introduction of various bioactive moieties to the quinazoline nucleus to develop potential medicinal agents. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones by reacting 2-amino-5-aryl/alkyl-1’3’4’-thiadiazoyl with 2-substituted benzoxazin-2-one demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This underscores the quinazoline derivatives' potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Imidazoquinolinamines and Immune Response

Imiquimod and its analogues, non-nucleoside imidazoquinolinamines, exemplify the application of imidazoquinazoline derivatives in modulating immune responses. These compounds activate the immune system through localized induction of cytokines, showcasing antiviral, antiproliferative, and antitumor activities. Their role in topical treatments for various cutaneous diseases highlights the therapeutic versatility of imidazoquinazoline derivatives (Syed, 2001).

Optoelectronic Materials from Quinazoline Derivatives

Beyond medicinal applications, quinazoline derivatives have also found use in optoelectronic materials due to their luminescent properties. These derivatives are incorporated into π-extended conjugated systems, yielding novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The research in this area emphasizes the structural diversity of quinazoline derivatives for creating advanced optoelectronic materials (Lipunova et al., 2018).

Environmental and Analytical Applications

Quinazoline derivatives also play a role in environmental science and analytical chemistry. For instance, their utility in the development of specific and sensitive assays for pharmaceutical analysis underlines the broader applicability of these compounds in scientific research, beyond their biological activities (Rode & Tajne, 2021).

properties

IUPAC Name

2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-20-11-7-18(8-12-20)16-30-25(35)15-24-28(37)34-27(32-24)22-5-3-4-6-23(22)33-29(34)40-17-26(36)31-19-9-13-21(39-2)14-10-19/h3-14,24H,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGGDGLYHDTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

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